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Compound of Interest

Compound Name: ZK756326 dihydrochloride

Cat. No.: B1139076

Selectivity Profile of ZK756326 Dihydrochloride:
A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of ZK756326
dihydrochloride against other chemokine receptors and alternative compounds. The
information is compiled from publicly available experimental data to assist researchers in
evaluating its suitability for their studies.

ZK756326 is a nonpeptide agonist for the C-C chemokine receptor 8 (CCR8).[1] Understanding
its selectivity is crucial for interpreting experimental results and predicting potential off-target
effects.

Quantitative Selectivity Profile of ZK756326

ZK756326 demonstrates notable selectivity for the human and mouse CCR8 receptors. While
highly selective against a range of other chemokine receptors, it exhibits some activity at
certain serotonergic and adrenergic receptors.
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Target Ligand Selectivity vs.
. Potency (IC50) Notes
Receptor Displaced hCCR8
Human CCRS8 1-309 (CCL1) 1.8 uM - Primary Target
Active at mouse
Mouse CCR8 1-309 (CCL1) 2.6 uM 0.69-fold
ortholog
CCR4 - No Activity >28-fold Highly Selective
CXCR3 - No Activity >28-fold Highly Selective
CXCR4 - No Activity >28-fold Highly Selective
CCR5 - No Activity >28-fold Highly Selective
5-HT1A - 5.4 uM 0.33-fold Less Selective
5-HT2B - 4.4 uM 0.41-fold Less Selective
5-HT2C - 34.8 uM 0.05-fold Less Selective
5-HT5A - 16 puM 0.11-fold Less Selective
5-HT6 - 5.9 uM 0.31-fold Less Selective
02A Adrenergic - <20 uM ~0.09-fold Less Selective
Tested against a
Other GPCRs - >50 uM <0.036-fold panel of 26 other

GPCRs.

Comparison with Alternative CCR8 Modulators

Several antagonists targeting CCR8 have been developed, often demonstrating higher potency
and selectivity compared to the agonist ZK756326.
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Compound Modality Potency Selectivity Profile

>28-fold vs other

) IC50=1.8 uM GPCRs; less selective
ZK756326 Agonist o )
(hCCRS8 Binding) against 5-HT and a2A
receptors.[1]
Described as a potent
IC50 = 8.44 nM _ .
) ) and highly selective
IPG7236 Antagonist (CCL1-induced )
] ) CCRS8 antagonist.[4]
signaling)[2][3]
[5]
At least 300-fold
selectivity versus
) Ki = 1.6 nM (Binding other GPCRs,
NS-15 Antagonist

Assay)[2][6] including other

chemokine receptors.

[6]

] At least 100-fold
_ pIC50 = 7.7 (Calcium o _
SB-649701 Antagonist selectivity against

Release Assay)
other GPCRs.[2][6][7]

Experimental Protocols

The characterization of ZK756326 and other CCR8 modulators relies on a standard set of in
vitro assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for
binding to the receptor, allowing for the determination of the compound's binding affinity (Ki).

o Objective: To determine the binding affinity (Ki or IC50) of a test compound for CCRS.
e Materials:

o Cell membranes from a cell line overexpressing human CCRS.
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[e]

Radioligand (e.g., 1?3I-CCL1).

o

Test compound (e.g., ZK756326) at various concentrations.

[¢]

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCI2, 0.1 mM EDTA, pH 7.4).

Glass fiber filters.

[¢]

[e]

Scintillation counter.

e Procedure:

o Incubation: Cell membranes, radioligand, and the test compound are incubated together in
the assay buffer to allow binding to reach equilibrium.

o Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate
bound from unbound radioligand.

o Washing: Filters are washed multiple times with ice-cold wash buffer to remove non-
specifically bound radioligand.

o Counting: The radioactivity retained on the filters is measured using a scintillation counter.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The Ki value is then calculated using the
Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures a compound's ability to act as an agonist (stimulate) or
antagonist (inhibit) of G-protein-coupled receptor signaling by measuring changes in
intracellular calcium levels.

o Objective: To determine the functional potency (EC50 or IC50) of a compound in modulating
CCRS signaling.

o Materials:
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o Acell line expressing human CCRS8 (e.g., U887 MG cells).

o A calcium-sensitive fluorescent dye (e.g., Calcium 3).

o Assay buffer (e.g., Hanks' balanced salts solution with HEPES).
o CCRS8 agonist (e.g., CCL1) for antagonist testing.

o Test compound.

o Afluorescence plate reader (e.g., FLIPR).

e Procedure:
o Cell Plating: Cells are plated in a multi-well plate and cultured.
o Dye Loading: Cells are loaded with a calcium-sensitive dye.

o Compound Addition: The plate is placed in a fluorescence reader. For antagonist testing,
the test compound is added first. For agonist testing, the test compound (e.g., ZK756326)
is added directly.

o Agonist Challenge (for antagonist mode): After a brief incubation with the antagonist, a
CCR8 agonist (CCL1) is added to stimulate the receptor.

o Data Acquisition: The fluorescence intensity is measured over time. An increase in
fluorescence indicates a rise in intracellular calcium.

o Data Analysis: The change in fluorescence is calculated. For agonists, EC50 values are
determined from dose-response curves. For antagonists, the percent inhibition of the
agonist response is plotted to determine IC50 values.

Visualizations
CCRS Signaling Pathway
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Caption: Simplified CCR8 signaling cascade upon agonist binding.

Experimental Workflow for Selectivity Profiling
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Caption: Workflow for determining the selectivity and functional activity of a compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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